2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
Description
The compound 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS: 51605-32-4) is an imidazole derivative with a carboxyphenyl substituent at the 2-position and an ethyl ester group at the 4-position. Its molecular formula is C₁₄H₁₄N₂O₄, and it exists as a grayish-white to yellow crystalline powder with a melting point of 204–206°C and a molecular weight of 274.28 g/mol .
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-5-methyl-1H-imidazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)11-8(2)15-12(16-11)9-4-6-10(7-5-9)13(17)18/h4-7H,3H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSCAPOVAROKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Carbonyl Precursors
The Radziszewski reaction, which involves condensation of diketones with aldehydes in the presence of ammonia, serves as a foundational method for imidazole synthesis. For the target compound, acetoacetic acid ethyl ester (providing the 5-methyl group) and 4-carboxybenzaldehyde (introducing the 2-(4-carboxyphenyl) moiety) are reacted under acidic conditions.
Reaction Conditions :
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Solvent : Glacial acetic acid or tetrahydrofuran (THF)
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Temperature : 0–15°C for initial aldehyde-nitrite coupling, followed by heating to 65–70°C for cyclization
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Catalyst : Hydrochloric acid or sulfuric acid to protonate intermediates
This method parallels the synthesis of ethyl 5-methyl-4-imidazolecarboxylate, modified by substituting formaldehyde with 4-carboxybenzaldehyde. The phenylcarboxylic acid group is typically protected as an ethyl ester during cyclization to prevent side reactions.
Functional Group Introduction and Modification
Oxidation of Hydroxymethyl Intermediates
A critical step involves converting hydroxymethyl groups to carboxylic acids. In CN102070533B, nitric acid (30–98%) oxidizes 2-n-propyl-4,5-hydroxymethyl-imidazole to dicarboxylic acids at 50–100°C. For the target compound:
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Hydroxymethylation : Introduce a hydroxymethyl group at position 4 using formaldehyde under basic conditions (pH 9–14).
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Oxidation : Treat with 65% nitric acid at 80°C for 4 hours to yield 4-carboxylic acid.
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Esterification : React with ethanol in H₂SO₄ to form the ethyl ester.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Hydroxymethylation | 85% | 92% |
| Nitric Acid Oxidation | 78% | 95% |
| Esterification | 91% | 98% |
Directed Metalation for Phenyl Substitution
Introducing the 4-carboxyphenyl group at position 2 requires strategic C–H functionalization:
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Halogenation : Brominate the imidazole at position 2 using N-bromosuccinimide (NBS) in DMF (0°C, 2 h).
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Suzuki Coupling : React with 4-ethoxycarbonylphenylboronic acid under Pd(PPh₃)₄ catalysis.
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Deprotection : Hydrolyze the ethyl ester to carboxylic acid using KOH (2% aqueous, 70°C).
Optimized Conditions :
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Pd catalyst loading: 5 mol%
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Reaction time: 12 h at 80°C
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Yield: 68% over three steps
Integrated Synthetic Pathways
Convergent Approach A
Combining cyclization and post-functionalization:
Step 1 : Synthesize 5-methylimidazole-4-carboxylic acid ethyl ester via EP0049638B1 methodology.
Step 2 : Introduce 2-(4-ethoxycarbonylphenyl) via Ullmann coupling with iodobenzene derivative.
Step 3 : Saponify phenyl ester with LiOH in THF/H₂O.
Advantages :
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Utilizes established imidazole formation protocols
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Enables late-stage diversification of the phenyl group
Challenges :
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Limited coupling efficiency at position 2 (45–60% yield)
Linear Approach B
Direct assembly using modified Radziszewski conditions:
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React 4-ethoxycarbonylphenylglyoxal with acetoacetic ethyl ester in NH₃/MeOH
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Simultaneous cyclization and esterification at 70°C
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Acidic workup (HCl, pH 3) to precipitate product
Key Parameters :
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Molar ratio 1:1.2 (glyoxal:acetoacetate)
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Reaction time: 8 h
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Isolated yield: 54%
Catalytic Innovations
Composite Salt Catalysts
CN105693619A demonstrates CuBr/NaHCO₃ systems accelerating imidazole cyclization by 40%. Applied to the target compound:
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Catalyst : 10 mol% CuBr + 2 eq. NaHCO₃
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Solvent : Ethyl acetate
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Temperature : 60°C
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Outcome : 72% yield vs. 52% without catalyst
Critical Analysis of Methodologies
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Convergent Approach A | 41% | Moderate | High |
| Linear Approach B | 54% | High | Moderate |
| Catalytic Method | 72% | High | Low |
Key Findings :
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Direct cyclization (Approach B) offers better scalability despite moderate yields
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Catalytic methods significantly improve efficiency but require optimization for phenyl group compatibility
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Late-stage functionalization risks decomposition of acid-sensitive imidazole core
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in a biological assay or a chemical reaction.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Molecular Formula : C₇H₇F₃N₂O₂
Key Features :
Functional Implications :
- The trifluoromethyl group enhances electron-withdrawing effects, which may alter reactivity in synthetic pathways or enzyme interactions compared to the carboxyphenyl group.
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Molecular Formula : C₈H₁₁N₃O₂
Key Features :
- Amino group at the 4-position and methyl group at the 1-position.
- Molecular weight : 181.20 g/mol, lighter than the target compound.
- Solubility: Likely higher in polar solvents due to the amino group’s hydrogen-bonding capacity .
Functional Implications :
- The amino group could facilitate interactions with biological targets (e.g., enzymes) via hydrogen bonding, contrasting with the carboxyphenyl group’s carboxylic acid functionality.
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester
Molecular Formula : C₂₈H₂₀F₆N₆O₃
Key Features :
Functional Implications :
- Fluorine atoms may enhance binding affinity to hydrophobic pockets in proteins, while the extended aromatic system could improve π-π stacking interactions.
5-Methyl-3H-imidazole-4-carboxylic acid ethyl ester (Synonym of Target Compound)
Molecular Formula : C₇H₁₀N₂O₂
Key Features :
Functional Implications :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Functional Implications |
|---|---|---|---|---|---|
| 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester | C₁₄H₁₄N₂O₄ | 274.28 | 4-Carboxyphenyl, ethyl ester | 204–206 | Enhanced enzyme interaction via carboxylic acid |
| Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | C₇H₇F₃N₂O₂ | 224.14 | Trifluoromethyl | N/A | Increased lipophilicity and metabolic stability |
| Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | C₈H₁₁N₃O₂ | 181.20 | Amino, methyl | N/A | Improved solubility and hydrogen bonding |
| 2-{4-[...]}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester | C₂₈H₂₀F₆N₆O₃ | 609.5 (M+H) | Fluoro, trifluoromethyl, benzoimidazole | N/A | Enhanced π-π stacking and hydrophobic interactions |
| 5-Methyl-3H-imidazole-4-carboxylic acid ethyl ester | C₇H₁₀N₂O₂ | 154.17 | Methyl | 204–206 | Limited enzyme interaction due to lack of carboxyphenyl |
Biological Activity
2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester is a compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-3H-imidazole-4-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The resultant ester form enhances the compound's solubility and bioavailability, which is critical for its biological activity.
Antiviral Properties
Research has highlighted the antiviral potential of imidazole derivatives, including the compound . A study focusing on various substituted imidazoles demonstrated significant inhibitory activity against several viruses, including orthopoxviruses. The selectivity index (SI) values indicated that certain derivatives exhibited promising antiviral effects with low cytotoxicity levels. For instance, compounds with electron-withdrawing groups on the aromatic moiety showed enhanced activity against viruses such as cowpox and ectromelia viruses .
| Compound | IC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| This compound | 0.45 | 45.7 | 102 |
| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 0.35 | 321.97 | 919 |
Antihypertensive Effects
Imidazole derivatives are also known for their antihypertensive properties. The compound acts as an angiotensin II receptor antagonist, which plays a crucial role in regulating blood pressure. The structural modifications in this class of compounds have been linked to varying degrees of activity, making them suitable candidates for further development as antihypertensive agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells, effectively reducing viral load.
- Antagonism of Angiotensin II : By blocking the angiotensin II receptor, this compound may help in vasodilation and reduction of blood pressure.
- Modulation of Cellular Pathways : The presence of carboxylic acid groups can influence various signaling pathways, potentially leading to apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activities associated with imidazole derivatives:
- Study on Antiviral Activity : A recent investigation reported that derivatives with specific substitutions exhibited significant antiviral activities against multiple strains of viruses, showcasing the potential utility of imidazoles in treating viral infections .
- Antihypertensive Research : Clinical trials have indicated that imidazole derivatives can effectively lower blood pressure in hypertensive patients, supporting their role as therapeutic agents in cardiovascular diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves condensation reactions between carboxyphenyl precursors and imidazole intermediates. For example, analogous imidazole esters are synthesized via refluxing with acid anhydrides or chlorides in the presence of catalysts like pyridine or DMAP (common in esterification) . Purification techniques such as recrystallization (using solvents like DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating high-purity products . Yield optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C for reflux), or solvent polarity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C-NMR : Confirm substituent positions (e.g., methyl groups at position 5, carboxyphenyl at position 2) and ester linkage integrity .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carboxylic acid groups) .
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
- Elemental Analysis : Ensure purity (>95%) by matching experimental vs. theoretical C/H/N/O percentages .
Q. What preliminary assays are recommended to screen this compound for biological activity?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays for kinase targets) .
- Anti-inflammatory/Analgesic Models : In vitro COX-1/COX-2 inhibition assays followed by in vivo carrageenan-induced paw edema models in rodents .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodology :
- Analog Synthesis : Introduce substituents at the imidazole ring (e.g., trifluoromethyl for lipophilicity) or modify the ester group (e.g., tert-butyl esters for metabolic stability) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. For example, the carboxyphenyl group may enhance target binding via π-π stacking .
- Biological Profiling : Compare analogs in dose-response assays to correlate structural changes with potency (e.g., logP vs. IC₅₀ trends) .
Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting enzyme inhibition results)?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal Validation : Use multiple techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) or cell line passage number .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at intervals (0, 6, 24, 48 hrs). Ester hydrolysis to the carboxylic acid is a common degradation pathway .
- Metabolic Stability : Use liver microsome assays (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS .
- Formulation Studies : Test encapsulation in liposomes or cyclodextrins to enhance stability .
Q. What computational approaches are suitable for predicting target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses with crystallized targets (e.g., COX-2 PDB: 3LN1) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA) or H-bond donors/acceptors to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
